molecular formula C32H68O4Si B1606093 Tetraoctyl orthosilicate CAS No. 78-14-8

Tetraoctyl orthosilicate

Cat. No.: B1606093
CAS No.: 78-14-8
M. Wt: 545 g/mol
InChI Key: OZLXDDRBXFHZNO-UHFFFAOYSA-N
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Description

Tetraoctyl orthosilicate is an organosilicon compound with the chemical formula C32H68O4Si. It is a member of the orthosilicate family, characterized by the presence of four alkoxy groups attached to a central silicon atom. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraoctyl orthosilicate can be synthesized through the reaction of silicon tetrachloride (SiCl4) with octanol (C8H17OH) in the presence of a base. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{Si}(\text{OC}8\text{H}{17})_4 + 4 \text{HCl} ] This reaction typically requires anhydrous conditions to prevent the hydrolysis of silicon tetrachloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where silicon tetrachloride and octanol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraoctyl orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form silicon dioxide (SiO2) and octanol. [ \text{Si}(\text{OC}8\text{H}{17})_4 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}8\text{H}{17}\text{OH} ]

  • Condensation: : Under acidic or basic conditions, this compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

  • Transesterification: : this compound can react with other alcohols in a transesterification reaction to form different orthosilicates.

Common Reagents and Conditions

    Hydrolysis: Water, often catalyzed by acids or bases.

    Condensation: Acidic or basic catalysts.

    Transesterification: Various alcohols, often in the presence of a catalyst such as titanium isopropoxide.

Major Products

    Hydrolysis: Silicon dioxide (SiO2) and octanol.

    Condensation: Polymeric siloxanes.

    Transesterification: Different orthosilicates depending on the alcohol used.

Scientific Research Applications

Tetraoctyl orthosilicate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of silicon-based materials, including silica nanoparticles and aerogels.

    Biology: Employed in the preparation of biocompatible coatings and materials for biomedical applications.

    Medicine: Utilized in drug delivery systems due to its ability to form stable, biocompatible structures.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants. It is also used in the semiconductor industry for the deposition of silicon dioxide layers.

Mechanism of Action

The mechanism of action of tetraoctyl orthosilicate primarily involves the hydrolysis and condensation of its alkoxy groups. Upon hydrolysis, the compound forms silicon dioxide and octanol. The silicon dioxide can then undergo further condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. These reactions are crucial for its applications in material science and industrial processes.

Comparison with Similar Compounds

Tetraoctyl orthosilicate can be compared with other orthosilicates such as tetraethyl orthosilicate (TEOS), tetrapropyl orthosilicate (TPOS), and tetrabutyl orthosilicate (TBOS).

    Tetraethyl orthosilicate (TEOS): Commonly used in the production of silica-based materials and coatings. It is more volatile and has a lower molecular weight compared to this compound.

    Tetrapropyl orthosilicate (TPOS): Similar applications to TEOS but with different solubility and reactivity profiles due to the longer alkyl chains.

    Tetrabutyl orthosilicate (TBOS): Used in similar applications as TEOS and TPOS but with even longer alkyl chains, affecting its physical properties and reactivity.

This compound is unique due to its longer alkyl chains, which provide distinct solubility and reactivity characteristics, making it suitable for specific applications where other orthosilicates may not be as effective.

Properties

IUPAC Name

tetraoctyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68O4Si/c1-5-9-13-17-21-25-29-33-37(34-30-26-22-18-14-10-6-2,35-31-27-23-19-15-11-7-3)36-32-28-24-20-16-12-8-4/h5-32H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLXDDRBXFHZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCO[Si](OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999253
Record name Tetraoctyl orthosilicate
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Molecular Weight

545.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78-14-8
Record name Silicic acid (H4SiO4), tetraoctyl ester
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Record name Tetraoctyl silicate
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Record name Tetraoctyl silicate
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Record name TETRAOCTYL SILICATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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